
2-Methylisoborneol
Overview
Description
2-Methylisoborneol (2-MIB) is a monoterpenoid alcohol with a bicyclic structure (1-R-exo-1,2,7,7-tetramethylbicyclo-[2,2,1]-heptan-2-ol). It is a semi-volatile compound notorious for imparting earthy-musty off-flavors in water, aquaculture products, and foods . Produced by actinomycetes (e.g., Streptomyces spp.), cyanobacteria, and fungi, 2-MIB bioaccumulates in fish tissue, affecting commercial aquaculture . Its detection threshold in water is as low as 4–10 ng/L, making it a critical target for water quality management .
Preparation Methods
Chemical Synthesis of 2-Methylisoborneol
Traditional Alkylation of D-Camphor
The foundational chemical route involves alkylation of D-camphor (1 ) using methyl Grignard reagents. In the method described by CN101531569A, methyl magnesium iodide (MeMgI) reacts with D-camphor in ether, forming a magnesium alkoxide intermediate. Hydrolysis with glacial acetic acid (pH ≤ 6) yields crude 2-MIB, which is purified via sequential ether extraction, sodium hydroxide washing, and rotary evaporation . However, this method faces challenges:
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Competing side reactions : Up to 20% of camphor regenerates due to enol intermediate reversibility .
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Low yield : Initial reports indicated ~40% yield, necessitating iterative purification .
In-Situ Grignard Reaction Optimization
CN102320929A addresses inefficiencies by employing an in-situ Grignard approach. Methyl iodide (MeI) reacts directly with magnesium in tetrahydrofuran (THF), generating MeMgI without isolation. D-Camphor is then added, and the alkylation proceeds at 0–5°C. Key improvements include:
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Solvent reduction : THF replaces bulkier ethers, cutting solvent use by 30% .
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Yield enhancement : Final yields reach 68–72% after n-hexane extraction and NaOH washing .
Table 1: Comparative Analysis of Camphor-Based Synthesis Methods
Biosynthetic Pathways in Microorganisms
Cyanobacterial 2-MIB Operon
In Pseudanabaena limnetica, biosynthesis occurs via a two-step enzymatic cascade:
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Methylation : Geranyl diphosphate (GPP) is methylated by S-adenosylmethionine (SAM)-dependent geranyl diphosphate 2-methyltransferase (GPPMT), forming 2-methyl-GPP (2 ) .
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Cyclization : 2-Methyl-GPP undergoes cyclization via 2-MIB synthase (MIBS), yielding 2-MIB (3 ) .
Key genomic insight : The miBS gene in cyanobacteria shares homology with actinobacterial cyclases but exhibits distinct operon organization, suggesting convergent evolution .
Streptomyces coelicolor MIBS Structure-Function Analysis
X-ray crystallography of S. coelicolor MIBS (PDB: 3V1X) reveals:
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Active site motifs : D197DCYCE and N345DLYSYTKE bind Mg²⁺, critical for substrate orientation .
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Catalytic mechanism : 2-Methyl-GPP ionization generates a tertiary carbocation, quenched by water via exo-face attack (Figure 1A) .
Enzyme engineering : Truncating the N-terminal proline-rich domain (residues M1-P28) increases solubility but reduces catalytic efficiency by 35% .
Non-Natural Enzymatic Synthesis
Farnesyl Diphosphate Synthase (FPPS)-Mediated Elongation
A hybrid pathway combines FPPS with MIBS for 2-MIB production:
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Substrate flexibility : FPPS elongates dimethylallyl diphosphate (DMAPP) with (S)- or (R)-2-methylisopentenyl diphosphate (2-Me-IPP), forming 2-methyl-GPP analogs .
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Stereochemical control : (R)-2-Me-IPP yields 85% enantiomeric excess (ee) of (-)-2-MIB, whereas (S)-2-Me-IPP produces racemic mixtures due to isomerization .
Table 2: Substrate Scope of FPPS-MIBS System
Substrate | Product | Yield (%) | Enantiomeric Excess |
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(R)-2-Me-IPP + DMAPP | (-)-2-MIB | 78 | 85% ee |
(S)-2-Me-IPP + DMAPP | Racemic 2-MIB | 62 | <5% ee |
2-Ethyl-IPP + DMAPP | 2-Ethylisoborneol | 41 | N/A |
Advanced Analytical Methods for Synthesis Monitoring
Solid-Phase Extraction (SPE) Coupled with GC/MS
Post-synthesis purification employs SPE (C18 cartridges) to concentrate 2-MIB, followed by headspace GC/MS detection:
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Detection limit : 0.1 ppt (ng/L) using selected ion monitoring (SIM) .
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Recovery rates : 104% for geosmin and 115% for 2-MIB at 1 ppt .
Optimized parameters :
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Eluent : Ethanol (1 mL) minimizes vaporization interference .
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Salting-out : 4 g NaCl per 12.5 mL sample enhances volatility .
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Chemical vs. Biosynthetic Routes
Factor | Chemical Synthesis | Biosynthesis |
---|---|---|
Raw Material Cost | $120/kg (D-camphor) | $80/kg (glucose) |
Yield | 68–72% | 90–95% |
Purification Complexity | High (solvent waste) | Moderate (aqueous) |
Scalability | Batch reactors | Continuous bioreactors |
Emerging trends : Metabolic engineering of E. coli with codon-optimized gppmt and miBS genes achieves titers of 450 mg/L .
Chemical Reactions Analysis
Types of Reactions: 2-Methylisoborneol undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or ozone can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of various oxygenated derivatives.
Reduction: Reduction typically results in the formation of less oxidized, more saturated compounds.
Substitution: Halogenation can produce halogenated derivatives of this compound.
Scientific Research Applications
Detection Methods
2-MIB detection is crucial for maintaining water quality. Several innovative methods have been developed:
- Gas Sensors : Recent studies have demonstrated the use of semiconductor gas sensors for detecting 2-MIB at low concentrations. These sensors leverage changes in electrical conductivity to identify the presence of volatile organic compounds, including 2-MIB and geosmin, at levels as low as parts per billion (ppb) .
- Molecular Phylogenetic Characterization : Techniques involving microscopy and molecular phylogenetics have been employed to isolate and characterize cyanobacteria responsible for 2-MIB production. This approach aids in identifying specific strains that contribute to odor issues in freshwater systems .
Biodegradation
Biodegradation of 2-MIB offers a promising avenue for its removal from contaminated water sources:
- Bacterial Strains : Research has identified specific bacterial strains capable of degrading 2-MIB effectively. For instance, three strains isolated from a biological filter in a drinking water treatment plant demonstrated over 60% degradation efficiency under varying environmental conditions . This study highlights the potential for using engineered bacteria in bioremediation efforts.
- Degradation Pathways : The metabolic pathways involved in the biodegradation of 2-MIB include dehydration, demethylation, C–C bond cleavage, and conjugation. Understanding these pathways can facilitate the development of targeted biological treatments .
Removal Techniques
Conventional water treatment methods often fall short in effectively removing 2-MIB. Alternative approaches include:
- Activated Carbon Filtration : Studies have shown that powdered activated carbon (PAC) can enhance the removal of 2-MIB when used alongside flocculation aids like polyacrylamide. However, even with this method, residual concentrations often exceed odor thresholds .
- Ozone Treatment : Ozone has been investigated as a treatment option for controlling 2-MIB levels in water. Pilot studies indicate that ozonation can significantly reduce both 2-MIB and geosmin concentrations, although the effectiveness may vary based on initial contaminant levels .
Case Studies
Several case studies illustrate the real-world implications of 2-MIB contamination:
- Hinze Dam, Australia : A case study focused on geosmin and 2-MIB occurrence in surface waters revealed seasonal variations in concentration linked to cyanobacterial blooms. This highlights the need for continuous monitoring and adaptive management strategies in drinking water sources .
- Rio de Janeiro, Brazil : Another case study examined the impacts of geosmin and 2-MIB on a local water supply system, emphasizing the challenges posed by these compounds during periods of algal blooms .
Mechanism of Action
The mechanism of action of 2-Methylisoborneol involves its interaction with olfactory receptors in the human nose, leading to the perception of its characteristic musty odor. On a molecular level, the compound is metabolized by specific enzymes in microorganisms, such as NAD-dependent dehydratase, which converts it into other metabolites like 2-methyl-2-bornene .
Comparison with Similar Compounds
Key Compounds Compared :
- Geosmin (GSM): A sesquiterpenoid (1a,10β-dimethyl-9α-decalol) with a decalin ring.
- Borneol/Camphor: Bicyclic monoterpenes structurally related to 2-MIB but lacking the methyl substitution at C2.
Structural Implications :
- 2-MIB and GSM share terpenoid origins but differ in ring systems (bicyclic vs. decalin), affecting volatility and interaction with olfactory receptors .
- The C2 methyl group in 2-MIB enhances its binding specificity to human TRPA1 ion channels compared to camphor .
Odor Profiles and Sensory Impact
- Similarities : Both 2-MIB and GSM produce earthy-musty odors detectable at trace levels (thresholds: 2-MIB = 4–10 ng/L; GSM = 1–15 ng/L) .
- Differences :
Environmental Occurrence and Bioaccumulation
Data from cultured fish species like *Cyprinus carpio and Grass carp .
Detection and Removal Efficiency
Detection Methods :
- 2-MIB : Headspace solid-phase microextraction (HS-SPME) with GC-MS achieves detection limits of 0.023 µg/kg in fish .
- GSM : Similar methods but requires isotope dilution for accuracy in complex matrices .
Removal Techniques :
Method | 2-MIB Removal Efficiency | GSM Removal Efficiency | Reference |
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Ozonation | 70–90% | 60–85% | |
GAC Filtration | 50–70% | 40–65% | |
Photocatalysis (TiO2) | 85–95% | 75–90% | |
Organic Acid Treatment | 30–50% | 20–40% |
Key Insight : 2-MIB is more resistant to conventional oxidation due to its methyl-substituted bicyclic structure, necessitating advanced oxidation processes (e.g., O3 + H2O2) .
Biological Activity
2-Methylisoborneol (2-MIB) is a monoterpene compound known for its earthy and musty odor, often associated with the taste and smell issues in drinking water and aquatic environments. Its biological activity is of significant interest due to its implications in environmental science, microbiology, and public health. This article reviews the biological activity of 2-MIB, focusing on its biodegradation, ecological interactions, and potential health effects.
Chemical Structure and Biosynthesis
2-MIB is classified as a monoterpene , which indicates its structure comprises two isoprene units. Early studies identified 2-MIB's biosynthesis pathways primarily involving Streptomyces species, which utilize methionine as a precursor for methylation processes leading to 2-MIB production . Understanding its biosynthetic pathways is crucial for developing strategies to mitigate its presence in water systems.
Microbial Degradation
Research has shown that various bacterial strains can effectively degrade 2-MIB. A study isolated three bacterial strains from a drinking water treatment facility, demonstrating significant removal efficiencies of 2-MIB through specific metabolic pathways including dehydration, demethylation, and C–C bond cleavage . Notably, Sphingomonas sp. has been recognized as a major degrader of both 2-MIB and geosmin.
Table 1: Biodegradation Pathways of 2-MIB
Pathway Type | Mechanism | Bacterial Strains Involved |
---|---|---|
Dehydration | Removal of water | Sphingomonas sp. |
Demethylation | Methyl group removal | Ralstonia pickettii, Methylorubrum populi |
C–C Bond Cleavage | Breakdown of carbon bonds | Various strains |
Conjugation | Formation of conjugates | Various strains |
Adsorption vs. Biodegradation
A comparative study evaluated the roles of adsorption and biodegradation in the removal of 2-MIB from water using granular activated carbon (GAC). The results indicated that biodegradation significantly contributed to the removal process, particularly in GAC systems that had been operational for extended periods . The study also highlighted the importance of biological activity indicators such as ATP levels and respiratory rates in assessing GAC effectiveness.
Ecological Impact
2-MIB is produced by cyanobacteria during blooms, which can lead to significant ecological disturbances. Its presence can indicate the proliferation of potentially harmful algal blooms (HABs) that affect aquatic life and water quality. A study conducted on Polish water bodies found that cyanobacteria producing 2-MIB were prevalent in areas with high agricultural activity, suggesting a link between land use and microbial production of this compound .
Health Implications
While 2-MIB is not classified as toxic, its sensory properties can lead to public health concerns regarding water quality perceptions. Research examining the effects of inhalation on human EEG activity suggests that exposure to earthy odors like those from 2-MIB may influence neurological responses . However, further studies are needed to clarify these effects on human health comprehensively.
Case Studies
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Case Study: Drinking Water Treatment
In a case study involving a drinking water treatment plant in the Great Lakes region, substantial biodegradation of 2-MIB was observed in GAC filters after years of operation. The findings emphasized the dual role of adsorption and microbial degradation in maintaining water quality . -
Case Study: Cyanobacterial Blooms
A survey conducted across various Polish lakes revealed that 75% of sampled water bodies contained cyanobacteria capable of producing 2-MIB. This correlation underscores the need for monitoring and management strategies in agricultural regions to mitigate HAB occurrences .
Q & A
Basic Research Questions
Q. What are the key biosynthetic pathways of 2-MIB in microorganisms, and how can these pathways be experimentally validated?
The biosynthesis of 2-MIB involves two enzymatic steps: methylation of geranyl diphosphate (GPP) by a SAM-dependent methyltransferase, followed by cyclization via a monoterpene cyclase. Experimental validation includes:
- Gene identification : Using hidden Markov models and sequence alignment to locate terpene cyclase and methyltransferase genes in actinomycete genomes .
- Heterologous expression : Cloning these genes into non-producing hosts (e.g., Streptomyces avermitilis) and confirming 2-MIB production via GC-MS .
- In vitro reconstitution : Incubating recombinant enzymes (methyltransferase and cyclase) with GPP and SAM to synthesize 2-MIB .
Q. What analytical methods are recommended for detecting trace levels of 2-MIB in environmental or microbial samples?
- Headspace Liquid-Phase Microextraction (HS-LPME) : Optimized for 2-MIB extraction using 1-hexanol as the solvent, 50°C extraction temperature, and NaCl saturation, achieving detection limits of 0.05 ng/L .
- GC-MS : Coupled with HS-LPME for quantification, providing superior linearity (10–5000 ng/L, r² > 0.999) compared to HS-SPME .
- GC-Olfactometry (GC-O) : Identifies musty odorants by correlating chromatographic peaks with sensory evaluation .
Q. How can researchers isolate and characterize 2-MIB-degrading bacteria for bioremediation studies?
- Enrichment culture : Use 2-MIB as the sole carbon source in minimal media to select degraders (e.g., Streptomyces spp.) .
- Cometabolism optimization : Test carbon sources (e.g., camphor) to enhance degradation rates via enzyme induction .
- 16S rRNA sequencing : Identify isolates and compare degradation efficiency across taxa .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in enzyme activity data for 2-MIB synthases?
Discrepancies in cyclase activity may arise from:
- N-terminal domains : Proline-rich regions reduce enzyme activity but improve solubility. Truncation experiments can isolate functional domains .
- Substrate promiscuity : Testing alternative substrates (e.g., farnesyl diphosphate) reveals unexpected products (C12 terpenes), requiring LC-MS/NMR for structural validation .
- pH/Temperature gradients : Systematic variation of incubation conditions to identify optimal activity profiles .
Q. How do natural organic matters (NOM) interfere with 2-MIB adsorption in water treatment, and how can this be modeled?
- Competitive adsorption assays : Compare 2-MIB removal efficiency in NOM-rich vs. NOM-free water using powdered activated carbon (PAC). NOM reduces 2-MIB adsorption by 30–50% due to pore blockage .
- Kinetic modeling : Apply pseudo-second-order models to quantify adsorption rates and predict breakthrough curves .
- Advanced oxidation pre-treatment : Ozonation (1–3 mg/L) degrades NOM, improving subsequent PAC efficacy .
Q. What novel terpenes can be synthesized via heterologous expression of 2-MIB biosynthetic genes, and how are their structures elucidated?
- Engineered E. coli : Co-expressing methyltransferase (MT) and cyclase genes yields C11 terpenes (e.g., 2-methylenebornane). Mutagenesis of MT alters methylation sites, producing derivatives .
- Isotope labeling : Incubate with ¹³C-GPP to track carbon flow during cyclization via NMR .
- Crystallography : Solve enzyme structures to identify active-site residues governing product specificity .
Q. Why do some actinomycetes produce 2-MB instead of 2-MIB, and how can genomic data explain this divergence?
- Comparative genomics : Analyze operon structures in Micromonospora olivasterospora (2-MB producer) vs. Streptomyces spp. (2-MIB producers). Missing or divergent methyltransferase genes may explain product differences .
- Enzyme kinetics : Compare substrate affinity (Km) of cyclases from 2-MIB vs. 2-MB producers using isothermal titration calorimetry .
Q. Methodological Best Practices
- Gene Expression : Use high-copy plasmids (e.g., pET28a) and codon-optimized sequences for heterologous expression in E. coli .
- Data Validation : Cross-validate GC-MS results with sensory panels to confirm odorant identity .
- Contradiction Analysis : Apply orthogonal assays (e.g., enzyme activity + transcriptomics) to reconcile conflicting biosynthetic data .
Properties
IUPAC Name |
1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYXNXGVLGKVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2371-42-8 | |
Record name | 2-Methylisoborneol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002371428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Melting Point |
170 °C | |
Record name | (1R,2R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035417 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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